Benzoylbenzoyl-adenosine-5'-triphosphate triethylammonium salt, commonly referred to as BzATP triethylammonium salt, is a synthetic compound that serves as a potent agonist for the purinergic P2X7 receptor. This compound exhibits significantly enhanced activity compared to adenosine triphosphate, making it a valuable tool in biochemical research and therapeutic applications. The chemical structure of BzATP triethylammonium salt is characterized by the presence of a benzoylbenzoyl moiety, which contributes to its biological activity.
BzATP triethylammonium salt is classified as a purinergic receptor agonist. It is synthesized through chemical processes and is primarily used in laboratory settings for research purposes. The compound is available from various suppliers, including Alomone Labs and R&D Systems, and is typically provided in lyophilized powder form with a high purity level (greater than 95%) .
The synthesis of BzATP triethylammonium salt can be achieved through multiple methods. One prominent approach involves the reaction of adenosine-5'-triphosphate with benzoylbenzoyl chloride in the presence of triethylamine. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure optimal yields.
Technical Details:
BzATP triethylammonium salt has a complex molecular structure that includes:
Data:
BzATP triethylammonium salt participates in various biochemical reactions, primarily involving P2X7 receptors. Upon binding to these receptors, it induces conformational changes that lead to ion channel activation.
Technical Details:
The mechanism by which BzATP triethylammonium salt exerts its effects involves several key steps:
Data:
BzATP triethylammonium salt is widely utilized in scientific research due to its potent agonistic activity on P2X7 receptors:
Triethylammonium (TEAH⁺) is the counterion of choice for nucleotide analogues like bbATP due to its unique physicochemical properties. Key selection criteria include:
Table 1: Counterion Performance Comparison for Nucleotide Analogues
Counterion | Solubility in CH₂Cl₂ | Stability to Evaporation | Acid Tolerance (pKa) |
---|---|---|---|
Triethylammonium | >1 M | Moderate (pH-dependent) | Optimal for pKa 1–4 |
Sodium | <0.1 M | High | Broad |
Tetrabutylammonium | High | High | Broad |
Solid-Phase Synthesis employs controlled pore glass (CPG) or polystyrene resins, utilizing phosphoramidite chemistry in a 3′→5′ direction. Key advantages include:
Solution-Phase Synthesis offers flexibility for small-scale or convergent strategies (e.g., dinucleotide block coupling):
Table 2: Synthesis Approach Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | 40 nmol to kg-scale | <10 mmol |
Coupling Yield | >99.5% per cycle | 85–95% per step |
TEAH⁺ Stability | Low (acidic cleavage) | Moderate (evaporation risk) |
Purification Complexity | Post-deprotection HPLC | Intermediate scavenging |
Ribose 2′-OH Protection:
Phosphate Protection:
Key Risk: 3′→2′ phosphate migration during 2′-OH deprotection remains a critical concern, especially for long oligonucleotides [5].
TEAH⁺ retention is maximized by controlling pH and counterion equilibria:
Table 3: pH-Dependent TEAH⁺ Stability in Phosphate Salts
Compound | pKa | TEAH⁺ Loss After 3 Evaporations | Optimal pH |
---|---|---|---|
bbATP (bis-TEAH⁺) | 1.0, 6.0 | 50% (first counterion) | 3.0–4.0 |
AZT Monophosphate | 1.0, 6.0 | 100% (first); 0% (second) | 4.5–5.5 |
Benzoate (carboxylate) | 4.2 | 100% | >7.0 |
Optimization Strategies:
CAS No.: 132147-69-4
CAS No.: 116714-47-7
CAS No.: 1937-54-8
CAS No.: 61772-92-7
CAS No.: 68143-83-9
CAS No.: